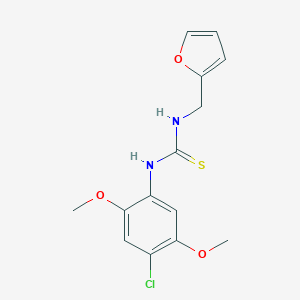![molecular formula C14H16FN3OS B216508 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, also known as Compound A, is a synthetic molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively.
作用机制
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A in lab experiments is its specificity for certain targets, such as COX-2 and NF-κB. This allows for a more targeted approach in studying the effects of these pathways. However, one limitation of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is its potential for off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal health. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to investigate its safety and potential for clinical use.
Conclusion:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is a synthetic molecule that has gained attention in the scientific community for its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and its mechanism of action has been investigated extensively. While there are advantages and limitations to using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A in lab experiments, there are several future directions for research that may lead to its clinical use in the treatment of various diseases.
合成方法
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to form N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A.
科学研究应用
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide A has been studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
|---|---|
分子式 |
C14H16FN3OS |
分子量 |
293.36 g/mol |
IUPAC 名称 |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,18,19) |
InChI 键 |
JXYVSOGGVHAGHU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
规范 SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)









